1,3-Diphenethylurea
Overview
Description
1,3-Diphenethylurea is a type of phenyl urea compound . It is a colorless solid that is prepared by transamidation of urea with aniline . It is a symmetrical derivative of urea . It is commonly employed as a stabilizer in double-base propellants .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Molecular Structure Analysis
The molecular formula of 1,3-Diphenethylurea is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .
Physical And Chemical Properties Analysis
1,3-Diphenethylurea has a density of 1.1±0.1 g/cm³ . Its boiling point is 497.3±34.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 76.5±3.0 kJ/mol . The flash point is 186.3±25.8 °C . The index of refraction is 1.573 .
Scientific Research Applications
Conformational Preferences in Pharmaceuticals
1,3-Diphenylurea, a model antiviral pharmaceutical, has been studied for its conformational preferences. Research revealed two conformers associated with cis and trans configurations of the amide groups, stabilized by weak intramolecular hydrogen bonding. This understanding is crucial for pharmaceutical design and development (Emery, Macleod, Snoek, & Simons, 2004).
Synthesis of Chemical Intermediates
1,3-Diphenylurea (DPU) serves as a synthetic intermediate for phosgene-free synthesis of methyl N-phenylcarbamate and phenyl isocyanate. These compounds are critical in various chemical processes, demonstrating DPU's importance in alternative synthetic routes (Vavasori & Ronchin, 2012).
Development of Bio-Polyurethanes
1,3-Diphenylurea derivatives are used in the synthesis of bio-polyurethanes, which have potential applications in environmentally friendly plastics and coatings. The structural and thermal properties of these bio-polyurethanes have been extensively studied, highlighting the versatility of 1,3-diphenylurea in material science (Datta & Głowińska, 2014).
Alzheimer's Disease Research
In the context of Alzheimer's disease, dual-target-directed 1,3-diphenylurea derivatives have been designed. These derivatives exhibit properties of both BACE 1 inhibitors and metal chelators, offering a multifaceted approach to Alzheimer's treatment (Huang et al., 2010).
Anticancer Research
Diphenylurea derivatives, including 1,3-diphenylurea, have shown activity against several human cancer cell lines. They are integral in the design of anticancer agents, owing to their binding properties with specific acceptors and their role in inhibiting cell signaling pathways (Yicong, Xinyue, & Rao, 2019).
Applications in Non-Linear Optics
Studies on 1,3-diphenyl thiourea have revealed its potential in non-linear optics, owing to its electronic and structural properties. The compound's first hyperpolarizability and its influence on molecular geometry make it a candidate for future research in optical technologies (Panicker, Varghese, George, & Thomas, 2010).
Corrosion Inhibition
1,3-Diphenyl-2-thiourea derivatives have been investigated for their role in corrosion inhibition. These compounds significantly enhance the charge-transfer resistance, reducing the double-layer capacitance and thereby mitigating corrosion (Huong et al., 2020).
properties
IUPAC Name |
1,3-bis(2-phenylethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLWVGHPWFHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203130 | |
Record name | 1,3-Diphenethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenethylurea | |
CAS RN |
5467-84-5 | |
Record name | N,N′-Bis(2-phenylethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25433 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPHENETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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